6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one
Overview
Description
6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a bromine atom is attached to the spiro center. This compound is part of the broader class of spirocyclic oxindoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of t-BuOK (1.5 equivalents) in DMSO under an oxygen atmosphere for about 2.5 hours. The reaction mass is then quenched using saturated ammonium chloride and washed with water. The organic layer is separated using ethyl acetate, evaporated, and subjected to column chromatography to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for 6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxindoles or reduction to yield different spirocyclic derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and benzyl bromide in DMF are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted spirocyclic oxindoles and reduced spirocyclic derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of novel materials with unique physicochemical properties.
Mechanism of Action
The mechanism of action of 6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby modulating their levels in the brain .
Comparison with Similar Compounds
Similar Compounds
- 5’-Bromospiro[cyclopentane-1,3’-indoline]
- Spiropyrans
- Spiro pseudo indoxyl derivatives
Uniqueness
6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one stands out due to its specific bromine substitution, which imparts unique reactivity and biological activity. Compared to other spirocyclic compounds, it offers distinct advantages in terms of its inhibitory effects on enzymes and potential therapeutic applications.
Biological Activity
6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a potential bromodomain inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The spiro[cyclopentane-1,3'-indolin] framework is known for its ability to interact with various biological targets, particularly in the context of gene regulation and epigenetic modifications.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of bromodomains. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene expression.
Target | Mechanism | Effect |
---|---|---|
Bromodomains | Inhibition of acetyl-lysine binding | Modulation of gene expression |
Histone Acetylation | Disruption of chromatin remodeling | Altered transcriptional activity |
Biological Activity
Research has demonstrated that derivatives of spiro[cyclopentane-1,3'-indolin]-2'-one exhibit potent inhibitory activity against bromodomain-containing proteins. These compounds have been studied for their potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Case Studies
- Cancer Therapeutics : A study highlighted that certain derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating significant potency against tumor cells.
- Inflammation : Another investigation focused on the anti-inflammatory properties of these compounds. In vitro assays demonstrated that they could effectively reduce the production of pro-inflammatory cytokines in activated macrophages.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the spirocyclic structure can enhance biological activity. For instance, substituents at specific positions on the cyclopentane ring were found to significantly affect binding affinity to bromodomains.
Table 2: SAR Findings
Modification | Position | Biological Activity |
---|---|---|
Methyl Group | 6' | Increased potency |
Bromo Group | 5' | Enhanced selectivity |
Hydroxyl Group | 2' | Improved solubility |
Properties
IUPAC Name |
6-bromospiro[1H-indole-3,1'-cyclopentane]-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPCUZFOHRIVNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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